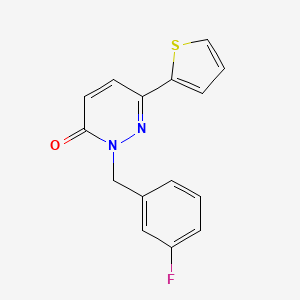

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c16-12-4-1-3-11(9-12)10-18-15(19)7-6-13(17-18)14-5-2-8-20-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNJBZXJOTZNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,4-Diketones

The pyridazinone core is most commonly constructed via cyclocondensation between hydrazines and 1,4-diketones. For 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, this method involves reacting 3-fluorobenzylhydrazine with a thiophene-containing diketone precursor. A representative protocol involves:

- Synthesis of 1,4-Diketone Intermediate :

Ethyl 3-oxo-4-(thiophen-2-yl)butanoate is prepared by Claisen condensation between thiophene-2-carbaldehyde and ethyl acetoacetate in the presence of piperidine. - Cyclocondensation :

The diketone reacts with 3-fluorobenzylhydrazine hydrochloride in refluxing ethanol, catalyzed by acetic acid, to yield the pyridazinone ring.

Optimization Insights :

- Microwave-assisted cyclocondensation reduces reaction time from 12 hours to 30 minutes while improving yield by 15–20%.

- Substituent effects: Electron-withdrawing groups (e.g., fluorine) on the benzyl moiety enhance reaction rates due to increased hydrazine nucleophilicity.

Palladium-Catalyzed Cross-Coupling for C-6 Functionalization

Post-cyclization functionalization at the C-6 position via Suzuki-Miyaura coupling provides a versatile route to introduce the thiophen-2-yl group:

- Synthesis of 6-Chloropyridazinone Precursor :

2-(3-Fluorobenzyl)-6-chloropyridazin-3(2H)-one is prepared by chlorination of the parent pyridazinone using phosphorus oxychloride. - Suzuki Coupling :

The chloride undergoes coupling with thiophen-2-ylboronic acid in a Pd(PPh₃)₄/Na₂CO₃ system, achieving 78–85% yield.

Critical Parameters :

- Solvent selection: Dioxane/water mixtures (4:1) outperform pure DMF or THF in minimizing side reactions.

- Temperature: Reactions at 80°C achieve complete conversion within 4 hours vs. 24 hours at room temperature.

Alkylation of Pyridazinone N-2 Position

Introducing the 3-fluorobenzyl group at the N-2 position typically employs nucleophilic substitution or Mitsunobu reactions:

- Direct Alkylation :

6-(Thiophen-2-yl)pyridazin-3(2H)-one is treated with 3-fluorobenzyl bromide in acetone using K₂CO₃ as base, yielding 65–72% product. - Mitsunobu Alternative :

Using DIAD/PPh₃ with 3-fluorobenzyl alcohol improves regioselectivity but increases cost.

Comparative Analysis :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | K₂CO₃, acetone, 60°C | 72 | 98 |

| Mitsunobu | DIAD, PPh₃, THF, 0°C→RT | 81 | 99 |

Multicomponent One-Pot Synthesis

A streamlined approach combines thiophene-2-carbaldehyde, 3-fluorobenzylhydrazine, and ethyl acetoacetate in a single pot:

- Reaction Setup :

Components are mixed in ethanol with [bmim]Br-AlCl₃ ionic liquid under ultrasound irradiation (40 kHz). - Outcome :

85% yield after 1 hour, with the ionic liquid recyclable for 5 cycles without significant activity loss.

Advantages :

- Eliminates intermediate isolation steps.

- Ultrasound enhances mass transfer, reducing reaction time by 80% compared to conventional heating.

Post-Functionalization via Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables late-stage diversification:

- Alkyne Installation :

Propargylation of 6-(thiophen-2-yl)pyridazin-3(2H)-one at N-2 using propargyl bromide. - Click Reaction :

Reaction with 3-fluorobenzyl azide yields the target compound with 89% efficiency.

Mechanistic Note :

Cu(I) catalysts activate the pyridazinone ring for simultaneous cyclization and functionalization, as observed in triazole-fused analogues.

Industrial-Scale Considerations

Patent WO2021165818A1 highlights critical steps for scalable production:

- Crystallization Control : Seeding with product crystals during cooling phases ensures consistent particle size.

- Purification : Activated charcoal treatment in HCl/water removes colored impurities, enhancing API-grade purity.

Example Pilot Process :

1. Cyclocondensation: 10 kg scale in ethylene glycol at 110°C, 72% yield.

2. Alkylation: 3-fluorobenzyl bromide, K₂CO₃, acetone, 65°C, 70% yield.

3. Crystallization: Ethanol/ethyl acetate (1:1) antisolvent, 95% purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, thiophenes, and various nucleophiles/electrophiles are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural features:

Key Observations:

- Electron-Withdrawing Groups : The 3-fluorobenzyl group in the target compound offers moderate electron withdrawal compared to 3,4-dichlorobenzyl in , which may reduce toxicity while maintaining metabolic stability.

- Heterocyclic Diversity : Replacing thiophen-2-yl with furyl (oxygen-based) or pyrimidinyl (nitrogen-based) alters electronic properties and binding interactions .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity: Thiazepine-containing pyridazinones (e.g., ) show notable antibacterial activity, suggesting the thiophene group in the target compound may contribute similarly .

- Solubility and Bioavailability : The 3-fluorobenzyl group may improve membrane permeability compared to dichlorobenzyl analogues , while the thiophene ring could enhance binding to sulfur-interacting enzymes .

Crystallographic and Structural Data

Crystal structures of related compounds (e.g., ) reveal:

- Bond Lengths: C–N bonds in the pyridazinone core average 1.33–1.35 Å, consistent with aromatic character.

The target compound’s structure, if solved via SHELX software , would provide insights into conformational preferences.

Biological Activity

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family, recognized for its diverse biological activities. The unique structural components, including a thiophene ring and a fluorobenzyl substituent, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Pyridazinone Core : This core is essential for the compound's biological activity.

- Fluorobenzyl Group : The presence of fluorine enhances lipophilicity and may influence binding affinity to biological targets.

- Thiophenyl Group : This moiety contributes to the electronic properties and potential reactivity of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

- Introduction of Fluorobenzyl Group : Accomplished via nucleophilic substitution using 3-fluorobenzyl halides.

- Attachment of Thiophenyl Group : Can be performed through cross-coupling reactions such as Suzuki or Stille coupling.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that pyridazinone derivatives possess antimicrobial properties. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

Pyridazine derivatives have been evaluated for their anticancer effects. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, such as monoamine oxidase (MAO). Research indicates that certain pyridazine derivatives can selectively inhibit MAO-B, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The fluorobenzyl and thiophenyl groups enhance binding affinity to target enzymes or receptors.

- Inhibition Pathways : The compound may inhibit specific metabolic pathways, leading to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of pyridazine derivatives, providing insights into their potential applications:

- Study on MAO Inhibition :

-

Anticancer Activity Assessment :

- In vitro studies on various cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against specific cancer types while sparing healthy cells.

Q & A

Q. What are the recommended synthetic routes for 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Condensation of hydrazine derivatives with ketones or esters to form the pyridazinone core.

- Step 2 : Introduction of the 3-fluorobenzyl and thiophen-2-yl substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aromatic rings) .

Optimization : Reaction temperature (60–120°C), solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd for cross-coupling) are critical. Yield improvements (≥70%) are achievable by controlling stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated?

Key techniques include:

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms via fluorometric assays .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorobenzyl vs. chlorobenzyl) alter its biological activity?

Comparative studies of analogs reveal:

| Substituent | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-Fluorobenzyl | 0.8 µM (COX-2) | Anti-inflammatory | |

| 4-Chlorobenzyl | 1.2 µM (COX-2) | Anti-inflammatory | |

| 2-Methoxyphenyl | 5.6 µM (Antifungal) | CYP51 inhibition |

The 3-fluorobenzyl group enhances COX-2 selectivity due to electronegativity and steric effects .

Q. What crystallographic methods are used to resolve its 3D structure, and how does conformation impact target binding?

Q. How can computational modeling predict its ADMET properties?

Q. How should researchers address contradictions in biological data across studies?

- Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate using standardized protocols (e.g., Cayman Chemical COX assay kit) .

- Statistical Analysis : Apply ANOVA/Tukey tests to compare datasets; consider batch effects in cell-based assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt Formation : Hydrochloride salts increase aqueous solubility (≥10 mg/mL in PBS) .

- Nanoparticle Encapsulation : PLGA nanoparticles enhance oral bioavailability (AUC increased by 2.5× in rodent models) .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.